6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole
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Overview
Description
6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a pyrrolo[2,3-d][1,3]thiazole core with a 4-bromophenylmethyl substituent. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine-substituted phenyl ring.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of biological pathways and interactions due to its ability to bind to specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication .
Comparison with Similar Compounds
Similar compounds to 6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole include other thiazole derivatives like:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of the pyrrolo[2,3-d][1,3]thiazole core and the 4-bromophenylmethyl substituent, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9BrN2S |
---|---|
Molecular Weight |
293.18 g/mol |
IUPAC Name |
6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C12H9BrN2S/c13-10-3-1-8(2-4-10)5-9-6-14-12-11(9)16-7-15-12/h1-4,6-7,14H,5H2 |
InChI Key |
QOHOKBDNRMZYCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CNC3=C2SC=N3)Br |
Origin of Product |
United States |
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